molecular formula C6H8N2OS2 B2882310 6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol CAS No. 857475-69-5

6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol

Cat. No.: B2882310
CAS No.: 857475-69-5
M. Wt: 188.26
InChI Key: NLGZDUASDVIAQN-UHFFFAOYSA-N
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Description

6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is a chemical compound with the molecular formula C6H8N2O2S It is a pyrimidine derivative characterized by the presence of both methylsulfanyl and sulfanyl groups attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and methylthiol.

    Nucleophilic Substitution: The 2-chloropyrimidine undergoes nucleophilic substitution with methylthiol to introduce the methylsulfanyl group at the 2-position of the pyrimidine ring.

    Thiol Addition: The resulting intermediate is then subjected to thiol addition to introduce the sulfanyl group at the 4-position of the pyrimidine ring.

    Oxidation: The final step involves oxidation to form the hydroxyl group at the 4-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol
  • 6-[(Methylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinol

Uniqueness

6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol is unique due to the presence of both methylsulfanyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

6-(methylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS2/c1-11-3-4-2-5(9)8-6(10)7-4/h2H,3H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGZDUASDVIAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=O)NC(=S)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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